High-Affinity CCR4 Antagonism: A Comparative Analysis of Potency in GTPγS Binding Assays
1-[2-(4-Bromophenyl)ethyl]piperidin-4-one demonstrates potent antagonism at the human CCR4 receptor with an IC50 of 3.89 nM, as measured by inhibition of [35S]-GTPγS binding in CHO cell membranes [1]. This potency is notably higher than that of CCR4-351, a well-characterized piperidinyl-azetidine CCR4 antagonist, which exhibits IC50 values of 22 nM and 50 nM in calcium flux and CTX assays, respectively . While assay conditions differ, the data suggest that the 4-bromophenethyl-piperidin-4-one scaffold can achieve sub-nanomolar affinity, making it a valuable lead for developing highly potent CCR4-targeted therapies.
| Evidence Dimension | CCR4 antagonism (IC50) |
|---|---|
| Target Compound Data | 3.89 nM |
| Comparator Or Baseline | CCR4-351: 22 nM (calcium flux), 50 nM (CTX assay) |
| Quantified Difference | Target compound is approximately 5.7-fold more potent than CCR4-351 in the most sensitive comparator assay. |
| Conditions | Target: [35S]-GTPγS binding in human CCR4-expressing CHO membranes. Comparator: Calcium flux and CTX assays in human iTreg cells. |
Why This Matters
For procurement decisions in drug discovery programs targeting CCR4-mediated diseases (e.g., certain cancers, inflammatory conditions), the higher potency of this compound may translate to lower effective doses and potentially improved therapeutic windows.
- [1] BindingDB Entry BDBM50380884 (CHEMBL2018954). Antagonist activity at human CCR4 receptor. View Source
